2-Acetylthiazol-4-carbonsäure

Übersicht

Beschreibung

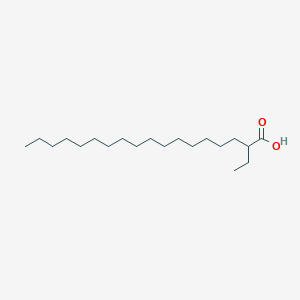

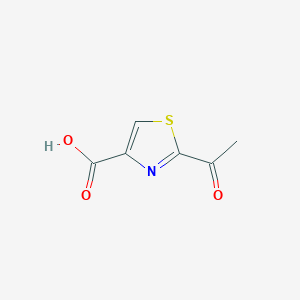

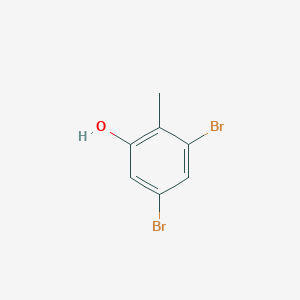

2-Acetylthiazole-4-carboxylic acid, also known as 2-Acetylthiazole-4-carboxylic acid, is a useful research compound. Its molecular formula is C6H5NO3S and its molecular weight is 171.18 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Acetylthiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Acetylthiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylthiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologisches Material

2-Acetylthiazol-4-carbonsäure wurde in allen getesteten Organismen gefunden, darunter Vertreter der Eukaryoten, Archaeen und Eubakterien . Dieses Thiazol wurde als Methylester-Methoxyamin-Derivat identifiziert und quantifiziert und in diesen Organismen in Konzentrationen von 27 bis 1100 nmol/g Trockenmasse gefunden . Es wird vermutet, dass diese Verbindung ein bisher unbeschriebenes Coenzym ist .

Organische Synthese

Carbonsäuren, wie z. B. This compound, sind vielseitige organische Verbindungen, die in verschiedenen Bereichen wie der organischen Synthese eingesetzt werden . Sie sind an vielen wichtigen Reaktionen beteiligt, wie z. B. Substitution, Eliminierung, Oxidation, Kupplung usw. .

Nanotechnologie

In der Nanotechnologie werden Carbonsäuren, einschließlich this compound, als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . Sie unterstützen die Oberflächenmodifizierung von Mehrwand-Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallbestrahlung, mit Anwendungen in der Herstellung von Polymernanomaterialien .

Polymere

Im Bereich der Polymere finden Carbonsäuren Anwendungen als Monomere, Additive, Katalysatoren usw. . Sie werden bei der Herstellung sowohl synthetischer als auch natürlicher Polymere verwendet .

Aromastoff

This compound ist ein Aromastoff, der 2,4-Decadienal und Methional enthält

Wirkmechanismus

Target of Action

It has been proposed that this compound may act as a coenzyme , suggesting that it could interact with various enzymes and proteins within the cell.

Mode of Action

As a potential coenzyme, it could be involved in facilitating biochemical reactions within the cell . The compound’s chemical structure, which contains a reactive carbonyl group, might play a crucial role in these interactions .

Biochemical Pathways

Given its widespread occurrence in various organisms and its potential role as a coenzyme , it is likely that it could be involved in multiple biochemical pathways.

Pharmacokinetics

It has been found in various organisms at levels of from 27 to 1100 nmol/g dry weight , indicating that it can be absorbed and distributed within biological systems.

Result of Action

Given its potential role as a coenzyme , it could be involved in facilitating various biochemical reactions, potentially influencing cellular metabolism and function.

Safety and Hazards

The safety data sheet for 2-Acetylthiazole-4-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Specific hazards include acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemische Analyse

Biochemical Properties

2-Acetylthiazole-4-carboxylic acid has been proposed to be a previously undescribed coenzyme . Its chemical structure contains a reactive carbonyl group , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The effects of 2-Acetylthiazole-4-carboxylic acid on various types of cells and cellular processes are not yet fully known. Given its widespread occurrence in organisms and its proposed role as a coenzyme , it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Eigenschaften

IUPAC Name |

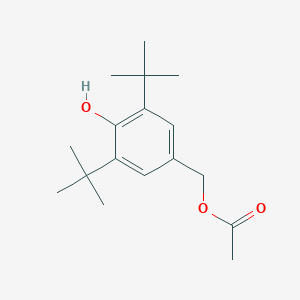

2-acetyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)5-7-4(2-11-5)6(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJCKCNKKLIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157021 | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-47-4 | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylthiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-acetylthiazole-4-carboxylic acid?

A: 2-Acetylthiazole-4-carboxylic acid is a key building block of bacillamide, a naturally occurring algicide. [] While its specific mechanism of action as part of bacillamide is not fully elucidated in the provided research, its presence suggests a role in the compound's ability to inhibit algal growth. Further research is needed to understand the precise role of 2-acetylthiazole-4-carboxylic acid in bacillamide's algicidal activity.

Q2: How is 2-acetylthiazole-4-carboxylic acid incorporated into the structure of more complex molecules like bacillamide?

A: The synthesis of bacillamide demonstrates the use of 2-acetylthiazole-4-carboxylic acid as a building block. [] The process involves reacting the mixed anhydride of 2-acetylthiazole-4-carboxylic acid (formed using pivaloyl chloride) with tryptamine. This suggests that the carboxylic acid group on the thiazole ring is actively involved in forming an amide bond with the tryptamine molecule, leading to the formation of bacillamide.

Q3: Is 2-acetylthiazole-4-carboxylic acid found in other natural compounds besides bacillamide?

A: Research indicates that 2-acetylthiazole-4-carboxylic acid is present in the antibiotic YA-56 (Zorbamycin), specifically in both the X and Y variants. [] Its presence, alongside other amino acids and structural components, suggests its involvement in the complex structure of these antibiotics. This finding highlights the broader biological relevance of 2-acetylthiazole-4-carboxylic acid beyond its role in bacillamide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)